Methyl 2-chloro-3-hydroxypropionate
Overview
Description
Methyl 2-chloro-3-hydroxypropionate is an organic compound with the molecular formula C4H7ClO3. It is also known as 2-chloro-3-hydroxypropionic acid methyl ester. This compound is used in various chemical reactions and has applications in different scientific fields.
Scientific Research Applications
Methyl 2-chloro-3-hydroxypropionate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
Methyl 2-chloro-3-hydroxypropionate, also known as methyl 2-chloro-3-hydroxypropanoate, is a chemical compound with the empirical formula C4H7ClO3 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is currently unknown. The compound has a molecular weight of 138.55 , which may influence its absorption and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound should be stored at 2-8°c .
Safety and Hazards
Methyl 2-chloro-3-hydroxypropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove the person to fresh air and give artificial respiration if necessary .
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-3-hydroxypropionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dehydrogenases, which are enzymes that catalyze the oxidation of substrates by transferring hydrogen to an acceptor. The compound’s hydroxyl group allows it to participate in oxidation-reduction reactions, making it a valuable intermediate in synthetic organic chemistry .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with dehydrogenases and other enzymes can lead to changes in metabolic flux and energy production within cells . Additionally, its effects on gene expression can alter the production of proteins and other essential biomolecules, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, its interaction with dehydrogenases can inhibit or enhance the enzyme’s activity, leading to changes in metabolic pathways and gene expression . These interactions are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness and impact on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as dehydrogenases and other cofactors, influencing metabolic flux and metabolite levels. The compound’s role in oxidation-reduction reactions makes it a key player in energy production and other metabolic processes . Understanding these pathways is essential for elucidating the compound’s biochemical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions determine the compound’s availability and effectiveness in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its localization is crucial for determining its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-hydroxypropionate can be synthesized through the esterification of 2-chloro-3-hydroxypropionic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-hydroxypropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-chloro-3-oxopropionate.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-hydroxypropionic acid methyl ester, 2-amino-3-hydroxypropionic acid methyl ester, and 2-thio-3-hydroxypropionic acid methyl ester.
Oxidation Reactions: The major product is methyl 2-chloro-3-oxopropionate.
Reduction Reactions: The major product is 2-chloro-3-hydroxypropanol.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3-oxopropionate
- 2-Chloro-3-hydroxypropionic acid
- Methyl 2-chloro-3-hydroxybutyrate
Uniqueness
Methyl 2-chloro-3-hydroxypropionate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its combination of a chloro group, hydroxyl group, and ester group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-chloro-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQALYYANAHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377804 | |
Record name | Methyl 2-chloro-3-hydroxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98070-39-4 | |
Record name | Methyl 2-chloro-3-hydroxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-3-hydroxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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